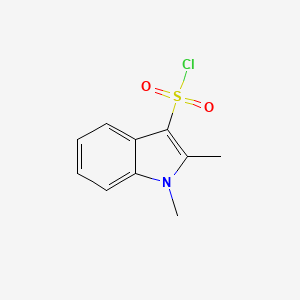

1,2-dimethyl-1H-indole-3-sulfonyl chloride

描述

1,2-dimethyl-1H-indole-3-sulfonyl chloride is a useful research compound. Its molecular formula is C10H10ClNO2S and its molecular weight is 243.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It is known that indole derivatives, which include 1,2-dimethyl-1h-indole-3-sulfonyl chloride, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets, contributing to its potential therapeutic effects.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound likely interacts with multiple biochemical pathways.

Result of Action

The broad range of biological activities associated with indole derivatives suggests that the compound likely has diverse molecular and cellular effects .

生化分析

Biochemical Properties

1,2-dimethyl-1H-indole-3-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with amino acid residues in proteins, leading to the formation of sulfonamide bonds . This interaction can alter the activity of enzymes and proteins, affecting their function and stability. The compound is known to interact with enzymes such as proteases and kinases, which are crucial for various cellular processes . By modifying these enzymes, this compound can influence biochemical pathways and cellular functions.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism . The compound has been observed to impact cell proliferation, apoptosis, and differentiation, making it a valuable tool for studying cellular functions and disease mechanisms . Additionally, this compound can affect the activity of transcription factors, thereby regulating the expression of genes involved in critical cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes . By forming sulfonamide bonds, it can inhibit or activate enzymes, leading to changes in their activity and function . The compound’s ability to modify proteins and enzymes at the molecular level makes it a powerful tool for studying biochemical pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its activity and effectiveness . Long-term exposure to this compound can result in sustained modifications of proteins and enzymes, affecting cellular processes and functions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular functions, while higher doses can lead to significant changes in enzyme activity and protein function . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can modify key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites . By influencing metabolic pathways, this compound can affect cellular energy production, biosynthesis, and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its effects on proteins and enzymes . The distribution of the compound within tissues can also influence its overall activity and effectiveness in biochemical studies .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to particular cellular compartments or organelles . By localizing to specific subcellular regions, this compound can interact with target proteins and enzymes, influencing their activity and regulating cellular processes .

生物活性

1,2-Dimethyl-1H-indole-3-sulfonyl chloride is a compound that belongs to the indole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and implications in various fields such as medicinal chemistry and pharmacology.

- Molecular Formula : C10H10ClNO2S

- Molecular Weight : 243.71 g/mol

- Purity : Typically ≥ 95% .

This compound exhibits a broad range of biological activities due to its ability to interact with various biological targets. The compound acts primarily as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to significant modifications in protein function and cellular signaling pathways .

Key Biological Activities:

- Antiviral Activity : Indole derivatives have shown potential against viral infections by inhibiting viral replication.

- Anticancer Properties : Studies indicate that this compound can suppress the growth of cancer cells, particularly in lung adenocarcinoma cell lines (A549) .

- Antimicrobial Effects : Exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

- Anti-inflammatory and Antioxidant Activities : The compound's structure allows it to mitigate oxidative stress and inflammation .

Biochemical Pathways

The biochemical interactions of this compound include:

- Modification of Proteins : It can alter the function of signaling proteins by forming sulfonamide bonds.

- Cell Signaling : Influences gene expression and metabolic processes through the modification of key signaling pathways .

Research Findings

Recent studies have highlighted the compound's effectiveness in various assays:

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of various indole derivatives, this compound was evaluated for its ability to inhibit A549 cell proliferation. Results indicated a dose-dependent response where higher concentrations led to significant growth suppression compared to untreated controls.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of this compound against a panel of pathogenic bacteria. The results demonstrated that it possessed moderate to high activity against several strains, suggesting its potential use in treating bacterial infections.

Dosage Effects

The biological effects of this compound vary significantly with dosage:

- Low Doses : Minimal observable effects on cellular functions.

- High Doses : Marked changes in enzyme activity and cellular metabolism were observed, indicating a threshold effect where increased dosage correlates with enhanced biological impact .

科学研究应用

Synthesis of Bioactive Compounds

1,2-Dimethyl-1H-indole-3-sulfonyl chloride serves as a critical intermediate in the synthesis of various bioactive molecules. Its indole scaffold is a common feature in many pharmaceuticals due to its diverse biological activities.

Case Study: Antimicrobial Activity

Recent studies have demonstrated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, compounds synthesized from 1H-indole derivatives showed promising activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimal inhibitory concentrations (MIC) as low as 1 µg/mL . This indicates the potential of this compound in developing new antimicrobial agents.

Role as a Reagent in Organic Synthesis

The sulfonyl chloride functional group is known for its reactivity, making this compound useful in various synthetic applications:

Multicomponent Reactions

Indoles are frequently employed in multicomponent reactions to create complex heterocycles. For example, the reaction of this compound with other reagents can yield novel compounds with enhanced pharmacological profiles . The versatility of this compound allows chemists to explore diverse synthetic pathways leading to new drug candidates.

Applications in Medicinal Chemistry

The indole structure is prominent in many biologically active compounds. The modification of this structure using sulfonyl chlorides can lead to enhanced activity or selectivity.

Case Study: Anticancer Agents

Research has indicated that indole derivatives can possess anticancer properties. The incorporation of sulfonyl groups into indole frameworks has been shown to improve the efficacy of these compounds against various cancer cell lines . For instance, studies have reported that specific indole-based compounds exhibit significant cytotoxicity against breast and colon cancer cells.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-dimethyl-1H-indole-3-sulfonyl chloride, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via sulfonation of the indole core using chlorosulfonic acid under controlled conditions. For example, analogous sulfonyl chlorides (e.g., 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride) are prepared by reacting precursors with chlorosulfonic acid at 0°C for 1 hour, followed by room-temperature stirring. Intermediates are characterized using TLC for reaction monitoring, and final products are purified via column chromatography (ethyl acetate/hexane gradients) .

- Key Data : Yields for analogous reactions range from 38–60%, with purity confirmed by NMR and high-resolution mass spectrometry (HRMS).

Q. How can researchers confirm the structural integrity of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For related indole derivatives (e.g., 2-(1,2-dimethyl-1H-indol-3-yl)-hexafluorocyclopentene), SC-XRD data (R factor = 0.041) confirm bond lengths and angles, with mean C–C distances of 0.002 Å . Complementary techniques include H/C NMR and FT-IR to verify functional groups (e.g., sulfonyl chloride peaks at ~1370–1350 cm).

Q. What stability precautions are critical for handling this compound in aqueous or basic conditions?

- Methodology : Sulfonyl chlorides are hydrolytically sensitive. Store under inert gas (N/Ar) at –20°C. For reactions in aqueous media, maintain pH <7 and use ice-cold conditions to minimize decomposition. Quenching excess reagent with ice water is standard practice, as demonstrated in sulfonamide syntheses .

Advanced Research Questions

Q. How does the electronic nature of the indole core influence sulfonyl chloride reactivity in cross-coupling or substitution reactions?

- Methodology : The electron-rich 1,2-dimethylindole moiety may direct sulfonation to the 3-position via electrophilic aromatic substitution (EAS). Computational studies (e.g., DFT calculations) can map charge distribution, while Hammett parameters or kinetic isotopic effects (KIE) experiments elucidate mechanistic pathways. For example, steric effects from the 1,2-dimethyl groups may hinder nucleophilic attack at the sulfonyl chloride site, requiring tailored catalysts (e.g., DMAP in DMF) .

Q. What contradictions exist in reported synthetic yields for indole sulfonyl chlorides, and how can they be resolved?

- Data Analysis : Yields for similar compounds (e.g., benzo[cd]indole sulfonyl chloride) vary due to reaction time, temperature, and purification methods. For instance, extended stirring at room temperature (2–4 hours) improves conversion but risks side reactions. Conflicting reports can be resolved by systematic optimization using design of experiments (DoE) or in situ IR monitoring to track reaction progress .

Q. Can this compound act as a bifunctional reagent in tandem reactions?

- Experimental Design : Test its dual reactivity by combining sulfonylation with indole’s nucleophilic C3 position. For example, sequential reactions with Grignard reagents (to modify the indole) and amines (to form sulfonamides) could yield hybrid scaffolds. Monitor regioselectivity via H NMR and LC-MS, and compare with computational predictions (e.g., Fukui indices) .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodology : Scale-up risks exothermic side reactions during sulfonation. Mitigate via dropwise addition of chlorosulfonic acid under cryogenic conditions (–10°C). Purification challenges (e.g., column chromatography on large scales) may necessitate switching to recrystallization (e.g., using ethanol/water mixtures) .

Q. Safety and Handling

Q. What safety protocols are essential for working with this compound?

属性

IUPAC Name |

1,2-dimethylindole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2S/c1-7-10(15(11,13)14)8-5-3-4-6-9(8)12(7)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBNHHWNQJIKOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。